

# Spectroscopic Analysis of Methyl p-Toluenesulfonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl p-toluenesulfonate

Cat. No.: B166302

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **methyl p-toluenesulfonate**. Detailed experimental protocols and data interpretation are included to support research and development activities.

## Spectroscopic Data

The following sections present the quantitative  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **methyl p-toluenesulfonate**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **methyl p-toluenesulfonate** is characterized by distinct signals corresponding to the aromatic and methyl protons. The data presented below was acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.78	Doublet (d)	2H	Ar-H (ortho to SO <sub>2</sub> R)
7.35	Doublet (d)	2H	Ar-H (meta to SO <sub>2</sub> R)
3.77	Singlet (s)	3H	O-CH <sub>3</sub>
2.45	Singlet (s)	3H	Ar-CH <sub>3</sub>

Note: The coupling constant (J) for the aromatic protons is approximately 8.2 Hz.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) ppm	Assignment
145.0	Ar-C (quaternary, attached to S)
134.4	Ar-C (quaternary, attached to CH <sub>3</sub> )
129.8	Ar-CH (meta to SO <sub>2</sub> R)
127.8	Ar-CH (ortho to SO <sub>2</sub> R)
55.6	O-CH <sub>3</sub>
21.6	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **methyl p-toluenesulfonate** displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1595	Medium	Aromatic C=C stretch
~1360	Strong	Asymmetric SO <sub>2</sub> stretch
~1175	Strong	Symmetric SO <sub>2</sub> stretch
~1095	Strong	S-O-C stretch
~815	Strong	p-disubstituted benzene C-H bend (out-of-plane)

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of **methyl p-toluenesulfonate**.

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **methyl p-toluenesulfonate** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Agitate the vial until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz (or higher) NMR spectrometer
- Pulse Sequence: Standard single-pulse sequence

- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Spectral Width: 0-15 ppm
- Temperature: 298 K

Instrument Parameters ( $^{13}\text{C}$  NMR):

- Spectrometer: 100 MHz (or higher) NMR spectrometer
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 (or more, depending on concentration)
- Spectral Width: 0-220 ppm
- Temperature: 298 K

## IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

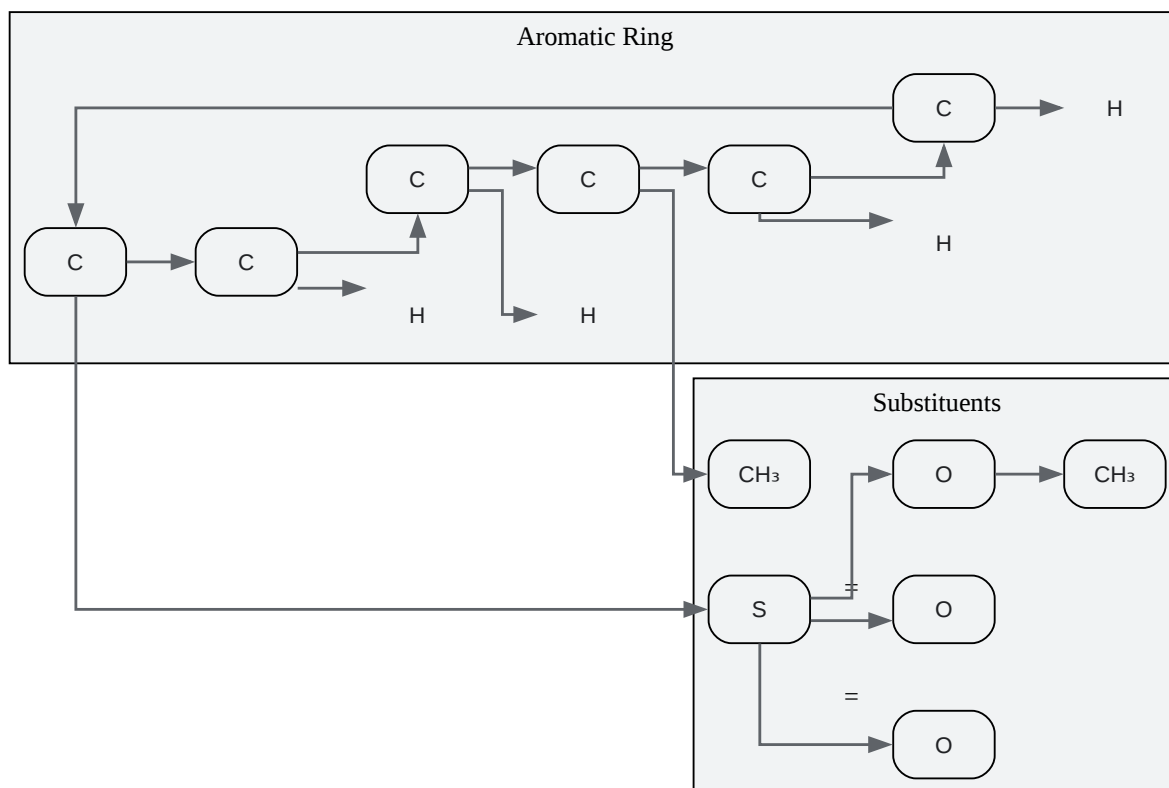
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of solid **methyl p-toluenesulfonate** onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer
- Mode: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

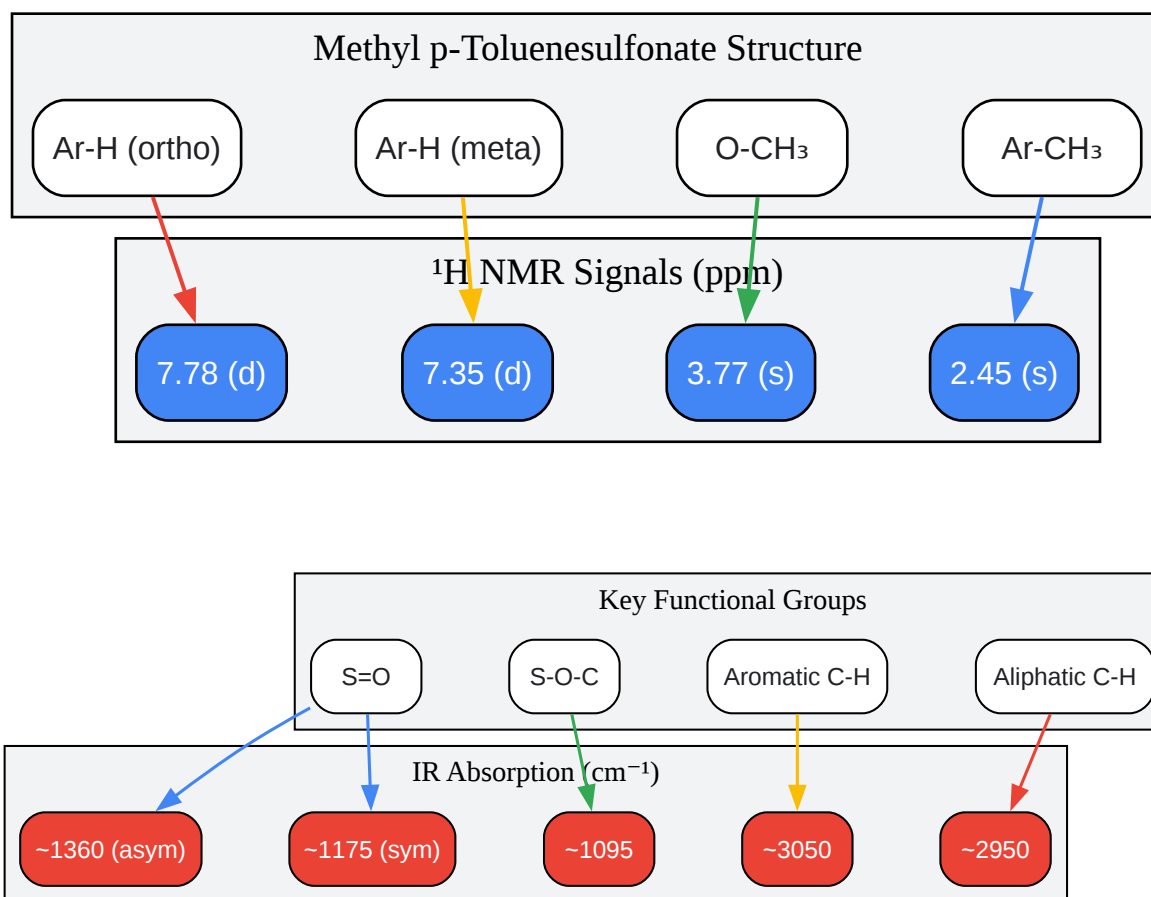
## Visualizations

The following diagrams illustrate the molecular structure and spectroscopic correlations of **methyl p-toluenesulfonate**.



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**Caption:** Molecular structure of **methyl p-toluenesulfonate**.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)